molecular formula H5NO5S<br>NH2OH.H2SO4<br>H5NO5S B162634 Hydroxylammonium hydrogensulphate CAS No. 10046-00-1

Hydroxylammonium hydrogensulphate

Cat. No. B162634
CAS RN: 10046-00-1
M. Wt: 131.11 g/mol
InChI Key: NXPHCVPFHOVZBC-UHFFFAOYSA-N
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Patent
US04256899

Procedure details

To a solution of pivaloylacetonitrile (25.03 g) and 48% sodium hydroxide (18.16 g) in water (319 ml) is added a solution of hydroxylamine sulfate (18.06 g) in water (72 ml) and the mixture is adjusted to pH 8.10±0.05 with 5% sodium hydroxide (0.38 g), stirred at 60° C. for 18 hours, mixed with 36% hydrochloric acid (26.13 g) and stirred at 70° C. for 30 minutes. Then, 36% hydrochloric acid (40.31 g) is added to the reaction mixture, which is refluxed for 40 minutes under stirring. The mixture is evaporated under atmospheric pressure to recover pinacolone (1.07 g; yield, 5.3%) and cooled to ordinary temperature. After cooling, the reaction mixture is adjusted to pH 11.8 with 48% sodium hydroxide (58.08 g) and shaken with chloroform. The chloroform layer is washed with water and concentrated under reduced pressure to give 3-amino-5-t-butylisoxazole (23.80 g). Purity, 96.6%. Yield, 84.9%. No by-product, 3-(3-t-butyl-5-isoxazolyl)amino-5-t-butylisoxazole, is detected.
Quantity
25.03 g
Type
reactant
Reaction Step One
Quantity
18.16 g
Type
reactant
Reaction Step One
Quantity
18.06 g
Type
reactant
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
26.13 g
Type
reactant
Reaction Step Two
Quantity
40.31 g
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].S(O)(O)(=O)=O.[NH2:17]O.Cl>O.[OH-].[Na+]>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[O:6][N:17]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
25.03 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
18.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.06 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
319 mL
Type
solvent
Smiles
O
Name
Quantity
72 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.13 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40.31 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.38 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to recover pinacolone (1.07 g; yield, 5.3%)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ordinary temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
shaken with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NOC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.